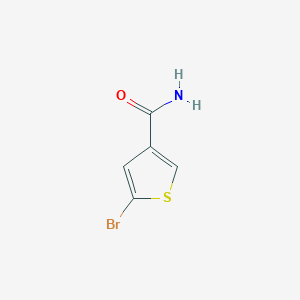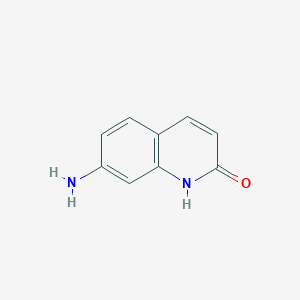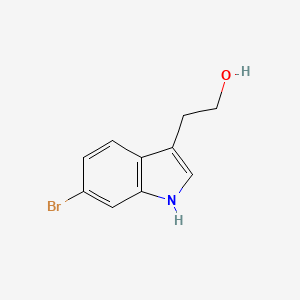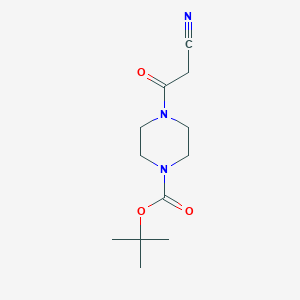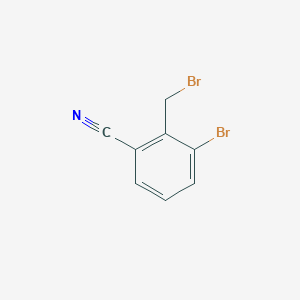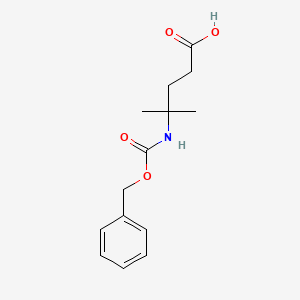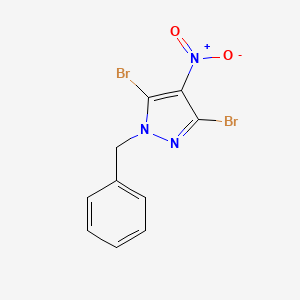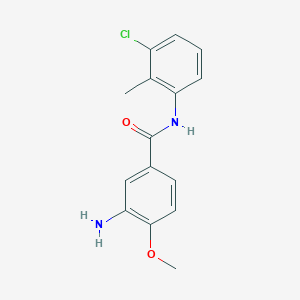
4-(氨甲基)-2-硝基苯胺
描述
4-(Aminomethyl)-2-nitroaniline is a compound that has been studied for its potential applications in various fields, including nonlinear optics and crystallography. The compound is characterized by the presence of an amino group attached to a benzene ring which is also substituted with a nitro group. This structure has been found to exhibit interesting properties that have prompted researchers to investigate its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of functionalized 4-nitroanilines has been explored through the ring transformation of dinitropyridone with enaminones. This method allows for the introduction of various functional groups into the nitroaniline framework, such as acetyl, benzoyl, and ethoxycarbonyl groups, by simply changing the enaminones used in the reaction . This approach provides a versatile pathway for the synthesis of 4-nitroaniline derivatives with different substituents, which can be tailored for specific applications.
Molecular Structure Analysis
The molecular and crystal structures of nitroaniline derivatives have been extensively studied. For instance, 2-amino-4-nitroaniline has been found to crystallize in a noncentrosymmetric space group, which is significant for its nonlinear optical properties. The ground state of this compound exhibits a quinoide-like structure, while the excited state is aromatic . Additionally, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement with a dimeric motif .
Chemical Reactions Analysis
The chemical behavior of 4-nitroaniline derivatives can be complex due to the presence of both electron-donating and electron-withdrawing groups on the benzene ring. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the amino group. The studies have not provided detailed insights into specific chemical reactions involving 4-(Aminomethyl)-2-nitroaniline, but the general behavior of nitroaniline compounds suggests that they can participate in various organic reactions, such as nucleophilic substitution and electrophilic aromatic substitution, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitroaniline derivatives are influenced by their molecular structure. For example, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline is associated with significant potential for second-order nonlinear optical properties . The vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine provide insights into their IR and Raman wavenumbers, which are important for understanding their vibrational properties . The thermal properties of 4-nitroaniline 4-aminobenzoic acid have been evaluated, showing stability up to 160°C and a sharp melting point at 151°C . These properties are crucial for the application of these compounds in optical and electronic devices.
科学研究应用
环境应用
环境污染中的生物降解:对类似于4-(氨甲基)-2-硝基苯胺的硝基芳香化合物的研究,如2-氯-4-硝基苯胺,揭示了它们在工业和农业领域的使用,导致环境问题。发现像Geobacter sp. KT7和Thauera aromatica KT9这样的菌株可以厌氧降解这些化合物,表明可能在环境清理应用(Duc, 2019)中使用。
水处理和去除:纳米吸附剂的开发,如γ-Al2O3-键合-3-氯丙基三甲氧基硅烷,显示出在从水中结合和去除硝基苯胺化合物方面的潜力。这表明在从工业污染物中净化水方面有应用(Mahmoud等,2016)。
化学和材料科学
化学化合物的合成:研究表明,包括4-硝基苯胺在内的硝基苯胺衍生物在合成各种化学化合物中的应用。这些化合物在制药、染料和缓蚀剂等领域有应用(Khan et al., 2013)。
光催化降解:使用TiO2悬浮液和紫外辐射对4-硝基苯胺的光催化降解的研究表明其在环境修复和光催化材料开发中的潜力(Gautam et al., 2005)。
药物和生物研究
抗肿瘤药物:硝基苯胺衍生物,如带有硝基基团的N,N-双(2-氯乙基)苯胺,已被探索其作为低氧选择性抗癌药物的潜力。这表明在设计新型治疗剂方面可能有应用(Palmer et al., 1990)。
废水处理中的生物降解:对像Acinetobacter sp.、Citrobacter freundii和Klebsiella oxytoca这样的细菌在染料污染废水中降解硝基苯胺化合物的研究表明它们在生物废水处理过程中的应用(Khalid et al., 2009)。
作用机制
Target of Action
Similar compounds have been found to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them potential targets for antibacterial development .
Mode of Action
This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Result of Action
Based on its proposed mode of action, it can be inferred that the compound may induce changes in protein structure and function, potentially leading to alterations in cellular processes and overall cell physiology .
属性
IUPAC Name |
4-(aminomethyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGEDMAENMAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
